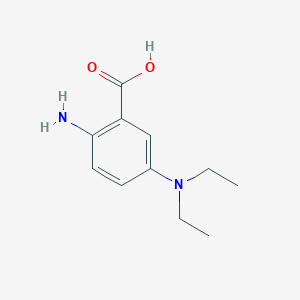

2-Amino-5-(diethylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-5-(diethylamino)benzoic acid” is a chemical compound with the molecular weight of 208.26 . It is a powder in physical form .

Synthesis Analysis

The synthesis of “2-Amino-5-(diethylamino)benzoic acid” involves chemical and organic intermediates . A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity . A specific synthesis method involves the use of 3-n, n-diethylaminophenol and phthalic anhydride .Molecular Structure Analysis

The molecular structure of “2-Amino-5-(diethylamino)benzoic acid” can be represented by the InChI code: 1S/C11H16N2O2/c1-3-13(4-2)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15) .It’s worth noting that benzoic acid, a related compound, is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .

Aplicaciones Científicas De Investigación

Synthesis and Photo-Physical Characteristics

A study by Padalkar et al. (2011) on the synthesis of novel fluorescent derivatives from p-N,N-diethyl amino salicylaldehyde, including 2-Amino-5-(diethylamino)benzoic acid, revealed their significant photo-physical properties. These compounds exhibit excited state intra-molecular proton transfer pathways, showing single absorption and dual emission characteristics. Their thermal stability up to 200°C was confirmed through TGA analysis, indicating their potential in applications requiring high thermal resistance Padalkar et al., 2011.

Antimicrobial Activity

Further research by Padalkar et al. (2016) explored the antimicrobial properties of derivatives synthesized from 2-Amino-5-(diethylamino)benzoic acid. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This suggests the potential of these compounds in developing new antimicrobial agents Padalkar et al., 2016.

Applications in Natural Product Biosynthesis

The role of similar compounds in the biosynthesis of natural products, such as the production of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) derived natural products, has been documented. Although the study by Kang et al. (2012) does not directly reference 2-Amino-5-(diethylamino)benzoic acid, it highlights the importance of amino benzoic acids in natural product synthesis, suggesting potential research avenues Kang et al., 2012.

Photophysical Studies and Functionalized Probes

Research on the synthesis of short and long-wavelength functionalised probes for amino acids' labeling has also been conducted. These studies investigate the photophysical properties of compounds synthesized using 2-Amino-5-(diethylamino)benzoic acid derivatives, indicating their utility in bio-labeling and photophysical studies Frade et al., 2007.

Safety and Hazards

When handling “2-Amino-5-(diethylamino)benzoic acid”, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Relevant Papers Relevant papers related to “2-Amino-5-(diethylamino)benzoic acid” can be found at the provided links . These papers may provide more detailed information about the compound’s properties, synthesis, and applications.

Mecanismo De Acción

Target of Action

Amino benzoic acids, which “2-Amino-5-(diethylamino)benzoic acid” is a type of, are known to interact with various biological targets. For instance, they can serve as intermediates in the synthesis of folate by bacteria, plants, and fungi .

Biochemical Pathways

As an amino benzoic acid, “2-Amino-5-(diethylamino)benzoic acid” could potentially be involved in various biochemical pathways. For instance, it might play a role in the synthesis or breakdown of folate .

Propiedades

IUPAC Name |

2-amino-5-(diethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-13(4-2)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZDEWXZPFEMCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(diethylamino)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)

![N-(4-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2584269.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2584279.png)

![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)